

# Spectroscopic and Synthetic Profile of 1-Pyrrolidino-1-cyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclohexene

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This technical guide provides an in-depth overview of the spectroscopic data and synthesis of **1-Pyrrolidino-1-cyclohexene**, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

## Spectroscopic Data

The structural elucidation of **1-Pyrrolidino-1-cyclohexene** is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR analyses.

## Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.35	t	1H	=CH-
2.85	t	4H	-N-(CH <sub>2</sub> ) <sub>2</sub> -
2.15	m	4H	=C-CH <sub>2</sub> - and -C-CH <sub>2</sub> - C=
1.80	m	4H	Pyrrolidine -(CH <sub>2</sub> ) <sub>2</sub> -
1.60	m	4H	Cyclohexene -(CH <sub>2</sub> ) <sub>2</sub> -

### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
146.5	C=C-N
98.5	=CH-
50.0	-N-(CH <sub>2</sub> ) <sub>2</sub> -
29.0	Cyclohexene C4/C5
25.5	Pyrrolidine -(CH <sub>2</sub> ) <sub>2</sub> -
23.0	Cyclohexene C3/C6

### Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
2930	C-H stretch (alkane)
2850	C-H stretch (alkane)
1640	C=C stretch (enamine)
1440	CH <sub>2</sub> bend
1170	C-N stretch

## Experimental Protocols

### Synthesis of 1-Pyrrolidino-1-cyclohexene

A common and effective method for the synthesis of **1-Pyrrolidino-1-cyclohexene** is the acid-catalyzed condensation of cyclohexanone with pyrrolidine.<sup>[1]</sup>

Materials:

- Cyclohexanone
- Pyrrolidine
- Toluene-4-sulfonic acid (catalyst)
- Toluene (solvent)
- Anhydrous Magnesium Sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1 molar equivalent), pyrrolidine (2 molar equivalents), and a catalytic amount of toluene-4-sulfonic acid in toluene.
- Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield **1-Pyrrolidino-1-cyclohexene** as a clear, light-yellow liquid.<sup>[1]</sup>

## Spectroscopic Analysis

### NMR Spectroscopy

For the acquisition of NMR spectra, the following general procedure for liquid samples can be followed:[2][3][4][5]

- **Sample Preparation:** Dissolve 5-20 mg of the purified **1-Pyrrolidino-1-cyclohexene** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solution should be homogeneous and free of particulate matter.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Data Acquisition:**
  - **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
  - **Shimming:** The magnetic field homogeneity is optimized to obtain sharp spectral lines.
  - **Tuning and Matching:** The probe is tuned to the appropriate nucleus (<sup>1</sup>H or <sup>13</sup>C) to maximize signal intensity.
  - **Acquisition:** The spectrum is acquired using standard pulse sequences. For <sup>13</sup>C NMR, proton decoupling is typically employed to simplify the spectrum.

### FTIR Spectroscopy

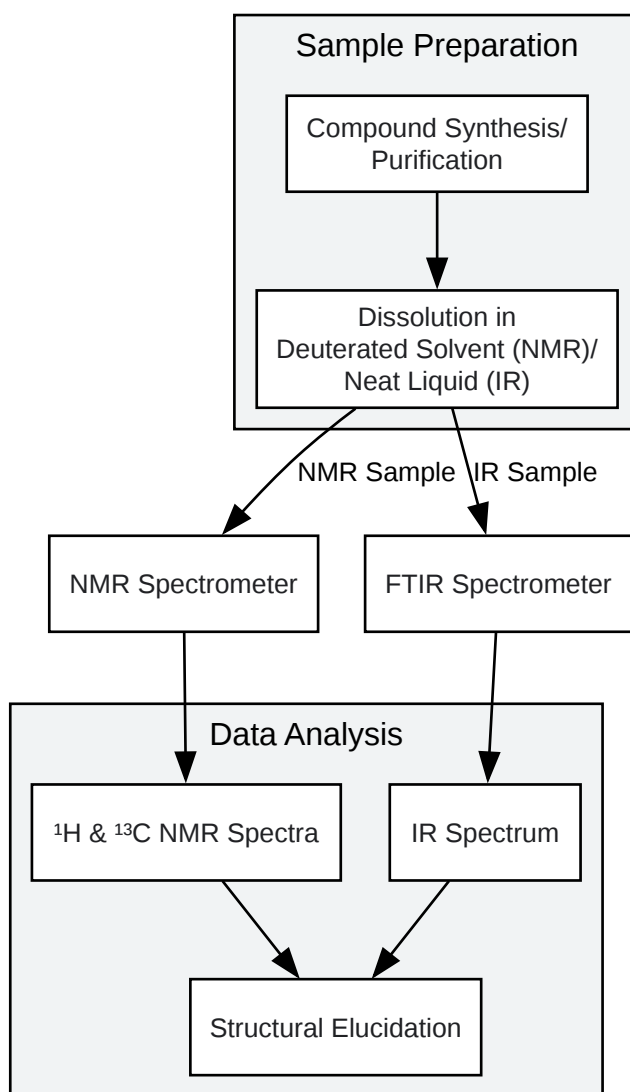
For the analysis of liquid samples like **1-Pyrrolidino-1-cyclohexene**, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[6][7][8][9]

- **Instrument Setup:** Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

- Sample Application (ATR):
  - Place a small drop of the neat liquid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
- Sample Loading (Liquid Cell):
  - Inject the liquid sample into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).
- Data Acquisition:
  - Acquire the spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Multiple scans are typically averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is processed, and the absorption peaks are identified.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.



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Caption: General workflow for spectroscopic analysis.

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